双乙基(乙酰氨基)(3-硝基苄基)丙二酸酯

描述

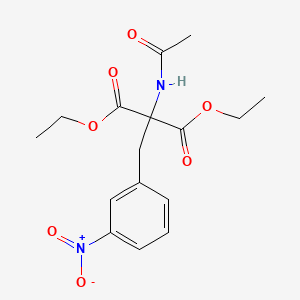

The compound Diethyl(acetylamino)(3-nitrobenzyl)propanedioate is a chemical derivative that is related to the class of compounds studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar compounds with acetylamino and nitrobenzyl groups, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reduction of specific esters to form Schiff bases, as indicated in the third paper, where Erlenmeyer’s β-phenylserine ethyl ester was reduced to obtain a Schiff base . This process could be analogous to the synthesis of Diethyl(acetylamino)(3-nitrobenzyl)propanedioate, where a nitrobenzyl group is part of the molecular structure. The acetylation steps mentioned in the same paper could also be relevant, as they describe the formation of acetylated oxazolidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to Diethyl(acetylamino)(3-nitrobenzyl)propanedioate can be analyzed using spectroscopic methods such as infrared (IR) and ultraviolet (UV) absorption spectra. The third paper provides an example of this, where the structure of a Schiff base was demonstrated using IR and UV spectra . These techniques could be applied to determine the structure of Diethyl(acetylamino)(3-nitrobenzyl)propanedioate as well.

Chemical Reactions Analysis

The papers discuss the alkaline hydrolysis of diethyl N-acetylamino malonate derivatives, which is accompanied by decarboxylation . This reaction is influenced by temperature and reactant ratios. Tautomerism and the migration of protons, such as the proton of phenolic hydroxyl, are also considered . These findings could be extrapolated to understand the chemical reactions that Diethyl(acetylamino)(3-nitrobenzyl)propanedioate might undergo, especially in alkaline conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Diethyl(acetylamino)(3-nitrobenzyl)propanedioate can be predicted based on IR spectral data and quantum chemical calculations . The papers suggest that the antioxidation activity of such compounds can be predicted from the energies of homolysis of the O-H bond of phenolic hydroxyl . These methods could potentially be used to predict the properties of Diethyl(acetylamino)(3-nitrobenzyl)propanedioate, including its antioxidation potential.

科学研究应用

生物生产二醇的下游处理

下游处理对于分离和纯化生物生产的化学品(如 1,3-丙二醇和 2,3-丁二醇)至关重要,占总生产成本的很大一部分。已经研究了蒸发、蒸馏和膜过滤等方法,突出了微生物生产这些二醇时的产量、纯度和能耗挑战。这项研究表明需要改进的分离技术,可能适用于工业和制药目的中相关化合物(如双乙基(乙酰氨基)(3-硝基苄基)丙二酸酯)的处理 (Zhi-Long Xiu 和 A. Zeng,2008)。

光敏保护基团

光敏保护基团(包括 2-硝基苄基衍生物)的使用展示了通过光介导反应进行受控化学合成的潜力。这种方法强调了在复杂合成途径中选择性活化或钝化官能团的重要性,可能与操纵或合成双乙基(乙酰氨基)(3-硝基苄基)丙二酸酯以用于特定的科学应用有关 (B. Amit、U. Zehavi 和 A. Patchornik,1974)。

用于缩聚聚合物的酶促聚合

关于酶促聚合生产脂肪族聚酯、聚酰胺和聚酯酰胺的综述突出了生物催化相对于传统化学方法的优势,包括较低的能量需求和较高的选择性。该研究可以为合成复杂分子(如双乙基(乙酰氨基)(3-硝基苄基)丙二酸酯)提供更绿色、更高效的工艺,可能用于生物医学应用 (A. Douka 等,2017)。

属性

IUPAC Name |

diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDKDFOJBEZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969384 | |

| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl(acetylamino)(3-nitrobenzyl)propanedioate | |

CAS RN |

5432-19-9 | |

| Record name | NSC22683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)

![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)